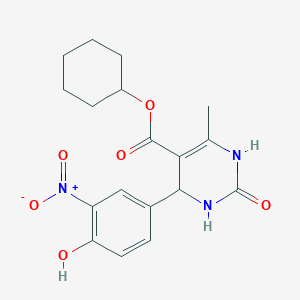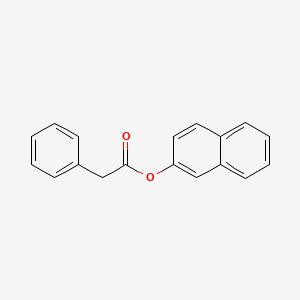![molecular formula C15H19N3O B11706982 N'-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11706982.png)
N'-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(1Z)-3,5,5-三甲基环己-2-烯-1-亚基]吡啶-2-甲酰肼是一种化合物,由于其独特的化学结构和潜在应用,已在多个科学研究领域引起了人们的兴趣。该化合物属于酰肼类,酰肼类以其多种生物活性及其潜在的治疗应用而闻名。
准备方法
合成路线和反应条件
N'-[(1Z)-3,5,5-三甲基环己-2-烯-1-亚基]吡啶-2-甲酰肼的合成通常涉及在特定条件下使吡啶-2-甲酰肼与 3,5,5-三甲基环己-2-烯-1-酮反应。该反应通常在合适的溶剂(如乙醇或甲醇)存在下进行,可能需要使用催化剂以促进反应。 反应条件(包括温度和反应时间)经过优化,以获得最高产率和纯度的目标产物 .
工业生产方法
该化合物的工业生产可能涉及使用与上述类似的反应条件进行大规模合成。该过程可能针对可扩展性、成本效益和环境考虑因素进行优化。可以使用连续流动反应器和自动化合成等先进技术来提高效率和可重复性。
化学反应分析
反应类型
N'-[(1Z)-3,5,5-三甲基环己-2-烯-1-亚基]吡啶-2-甲酰肼可以发生多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核取代反应,其中官能团被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂在受控温度和溶剂条件下。
取代: 各种亲核试剂,如胺、硫醇和卤化物,在合适的溶剂和催化剂存在下。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生相应的氧化物或羟基衍生物,而还原可能产生还原的酰肼衍生物。取代反应可导致具有不同官能团的多种取代酰肼。
科学研究应用
化学: 用作合成更复杂分子的构建块,以及有机合成中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌特性.
医药: 探索其潜在的治疗应用,特别是在开发针对各种疾病的新药和疗法方面.
工业: 用于生产具有特定特性的特种化学品和材料。
作用机制
N'-[(1Z)-3,5,5-三甲基环己-2-烯-1-亚基]吡啶-2-甲酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过结合酶或受体来发挥作用,从而调节它们的活性。 例如,它可以抑制参与微生物生长的某些酶的活性,从而导致抗菌作用 . 此外,该化合物可以通过激活特定的信号通路来诱导癌细胞凋亡 .
相似化合物的比较
类似化合物
N'-[(1E)-2-甲基-5-(丙-1-烯-2-基)环己-2-烯-1-亚基]吡啶-4-甲酰肼: 以其有效的抗结核活性而闻名.
咪唑并吡啶衍生物: 研究其对癌细胞的细胞毒活性.
独特性
N'-[(1Z)-3,5,5-三甲基环己-2-烯-1-亚基]吡啶-2-甲酰肼的独特性在于其特定的化学结构,赋予其独特的生物活性及其潜在的治疗应用。它能够发生多种化学反应以及其在科学研究中的多种应用进一步突出了它与类似化合物的独特性。
属性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC 名称 |
N-[(Z)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-11-8-12(10-15(2,3)9-11)17-18-14(19)13-6-4-5-7-16-13/h4-8H,9-10H2,1-3H3,(H,18,19)/b17-12+ |
InChI 键 |
RAWPLHUZWPBXPK-SFQUDFHCSA-N |
手性 SMILES |
CC1=C/C(=N\NC(=O)C2=CC=CC=N2)/CC(C1)(C)C |
规范 SMILES |
CC1=CC(=NNC(=O)C2=CC=CC=N2)CC(C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11706903.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706910.png)
![2-[(3Z)-3-(benzoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11706915.png)

![2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706924.png)

![4-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706937.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706946.png)

![17-(4-Fluorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11706965.png)
![1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one](/img/structure/B11706966.png)
![8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11706970.png)
